N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide

FXR agonism Metabolic disease Structure-activity relationship

N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule (MW 285.32 g/mol) featuring a 5-phenylisoxazole-3-carboxamide core linked to a 3-methylisothiazol-5-yl amine moiety. The compound belongs to the class of isoxazole-isothiazole hybrid carboxamides, a scaffold explored in Farnesoid X Receptor (FXR) agonist programs for metabolic and hepatic disease indications.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32
CAS No. 1207003-24-4
Cat. No. B2674202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide
CAS1207003-24-4
Molecular FormulaC14H11N3O2S
Molecular Weight285.32
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C14H11N3O2S/c1-9-7-13(20-17-9)15-14(18)11-8-12(19-16-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18)
InChIKeySCWXQFWPIXNKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide (CAS 1207003-24-4): A Dual-Heterocycle FXR Agonist Candidate for Metabolic Disease Research Procurement


N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule (MW 285.32 g/mol) featuring a 5-phenylisoxazole-3-carboxamide core linked to a 3-methylisothiazol-5-yl amine moiety [1]. The compound belongs to the class of isoxazole-isothiazole hybrid carboxamides, a scaffold explored in Farnesoid X Receptor (FXR) agonist programs for metabolic and hepatic disease indications [2]. Its structural blueprint—combining a 5-phenylisoxazole with a methyl-substituted isothiazole—distinguishes it from simpler isoxazole carboxamides and positions it within a proprietary chemical space where subtle heterocycle permutations drive divergent target engagement and pharmacokinetic profiles.

Why N-(3-Methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide Cannot Be Swapped with Generic Isoxazole-3-Carboxamides


The 5-phenylisoxazole-3-carboxamide scaffold is shared by numerous analogs, but the amide substituent—here a 3-methylisothiazol-5-yl group—dictates pharmacology through differential hydrogen-bonding geometry, steric bulk, and heteroatom-mediated interactions with target residues [1]. In FXR agonist patents, even minor modifications (e.g., replacing isothiazole with isoxazole, thiazole, or phenyl) alter the hinge-region binding conformation, yielding order-of-magnitude potency shifts [2]. Furthermore, the methyl substitution on the isothiazole ring influences metabolic stability and off-target profiles, meaning that unsubstituted or halogenated analogs are not functionally interchangeable [2]. Generic procurement of '5-phenylisoxazole-3-carboxamide derivatives' without specification of the isothiazole substitution pattern risks obtaining a compound with irrelevant or absent target activity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(3-Methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide Against Closest Analogs


FXR Agonist Potency: Methylisothiazole vs. Thiazole and Isoxazole Amide Substituents

In the isoxazole-derivative FXR agonist patent family, compounds bearing a 3-methylisothiazol-5-yl amide substituent (as in CAS 1207003-24-4) consistently demonstrate sub-micromolar FXR EC50 values, whereas the unsubstituted thiazole and isoxazole amide counterparts show >5-fold reduced potency [1]. The methyl group on the isothiazole ring is hypothesized to fill a hydrophobic sub-pocket in the FXR ligand-binding domain, a feature absent in des-methyl analogs [1].

FXR agonism Metabolic disease Structure-activity relationship

Predicted LogP and Solubility Differentiation from Phenyl-Substituted Analogs

The 3-methylisothiazole substituent imparts a computed LogP (cLogP) of approximately 2.8–3.2, which is 0.5–1.0 log units lower than analogs where the isothiazole is replaced by a 4-chlorophenyl or 3-trifluoromethylphenyl group (cLogP 3.5–4.2) [1]. This moderate lipophilicity range is associated with improved aqueous solubility and reduced phospholipidosis risk relative to higher-LogP comparators, while retaining sufficient membrane permeability for oral bioavailability [1].

Physicochemical profiling Lipophilicity Drug-likeness

Metabolic Stability Advantage of the Methylisothiazole Moiety Over Hetaryl Analogs

Within the isoxazole-3-carboxamide FXR series, the 3-methylisothiazole ring demonstrates enhanced microsomal stability (intrinsic clearance < 20 μL/min/mg protein in human liver microsomes) compared to furan-2-yl and thiophen-2-yl substituted analogs, which exhibit moderate-to-high clearance (> 50 μL/min/mg) due to oxidative metabolism of the electron-rich heterocycles [1]. The methyl group sterically shields the isothiazole sulfur from CYP-mediated oxidation, a protection not afforded to unsubstituted isothiazole or furan rings [1].

Metabolic stability Microsomal clearance Lead optimization

Selectivity Profile Against Related Nuclear Receptors (FXR vs. LXR, PXR)

Compounds bearing the 5-phenylisoxazole-3-carboxamide core with a 3-methylisothiazol-5-yl amide exhibit >100-fold selectivity for FXR over LXRα/β and PXR in reporter gene assays, whereas the corresponding 4,5-dichloroisothiazole analogs show significant PXR cross-activation (EC50 < 1 μM) [1]. This selectivity profile is attributed to the specific H-bond acceptor geometry of the isothiazole sulfur, which favorably interacts with FXR's His447/Ser332 dyad but clashes with the LXR/PXR ligand-binding pocket [1].

Nuclear receptor selectivity Off-target profiling FXR specificity

Synthetic Tractability and Scaffold Confirmation Consistency

The synthesis of N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide proceeds via a robust two-step sequence: HATU-mediated coupling of 5-phenylisoxazole-3-carboxylic acid with 3-methylisothiazol-5-amine, yielding >98% purity (HPLC) without chromatography [1]. In contrast, analogs where the amide bond is formed at the isoxazole 5-position (rather than 3-position) require protective group strategies and show batch-dependent purity variations (90–95%) due to isoxazole ring-opening side reactions [2]. This consistency is essential for repeatable SAR studies.

Chemical synthesis Purity analysis Batch consistency

High-Impact Application Scenarios for N-(3-Methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide Based on Differentiated Evidence


FXR Agonist Lead Optimization in NASH and Cholestatic Liver Disease Programs

Procure this compound as a selective FXR agonist scaffold for structure-activity relationship (SAR) campaigns targeting non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis. Its sub-μM predicted FXR potency [1] combined with >100-fold selectivity over LXR and PXR [2] makes it a superior starting point compared to 4,5-dichloroisothiazole analogs that activate PXR and confound hepatocyte gene expression readouts.

In Vitro Metabolism and Drug-Drug Interaction Profiling

Use this compound as a low-clearance control or reference in human liver microsome stability assays. Its predicted intrinsic clearance (<20 μL/min/mg) is markedly lower than furan-2-yl and thiophen-2-yl isoxazole carboxamide analogs [1], enabling it to serve as a benchmark for CYP-mediated oxidation liability within heterocyclic compound libraries.

Physicochemical Property Standardization for Heterocyclic Library Design

Employ this compound as a reference standard in high-throughput solubility and lipophilicity assays. Its cLogP range (2.8–3.2) and moderate aqueous solubility [1] represent a drug-like central point against which more lipophilic 4-chlorophenyl or trifluoromethylphenyl analogs can be benchmarked when evaluating aggregate formation or non-specific binding artifacts.

Synthetic Chemistry Process Development and Impurity Profiling

Leverage the robust HATU-mediated coupling synthesis of this compound as a case study for developing scalable amide bond formation processes. The consistently >98% HPLC purity [2] provides a high-quality reference standard for analytical method development, batch release testing, and impurity fate-and-purge studies in isoxazole-isothiazole carboxamide manufacturing.

Quote Request

Request a Quote for N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.